molecular formula C15H17ClN2OS2 B454660 N'-[1-(5-chloro-2-thienyl)butylidene]-4,5-dimethyl-3-thiophenecarbohydrazide

N'-[1-(5-chloro-2-thienyl)butylidene]-4,5-dimethyl-3-thiophenecarbohydrazide

Cat. No.: B454660
M. Wt: 340.9g/mol
InChI Key: XTTHNGOOCYRUKE-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-4,5-dimethylthiophene-3-carbohydrazide is a complex organic compound that features a thiophene ring substituted with chlorine and a butylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-4,5-dimethylthiophene-3-carbohydrazide typically involves the condensation of 5-chlorothiophene-2-carboxaldehyde with 4,5-dimethylthiophene-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-4,5-dimethylthiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N’-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-4,5-dimethylthiophene-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-4,5-dimethylthiophene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-thienylboronic acid: Another thiophene derivative with a chlorine substituent.

    4,5-Dimethylthiophene-3-carboxaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

N’-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-4,5-dimethylthiophene-3-carbohydrazide is unique due to its specific substitution pattern and the presence of both a butylidene group and a carbohydrazide moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17ClN2OS2

Molecular Weight

340.9g/mol

IUPAC Name

N-[(E)-1-(5-chlorothiophen-2-yl)butylideneamino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C15H17ClN2OS2/c1-4-5-12(13-6-7-14(16)21-13)17-18-15(19)11-8-20-10(3)9(11)2/h6-8H,4-5H2,1-3H3,(H,18,19)/b17-12+

InChI Key

XTTHNGOOCYRUKE-SFQUDFHCSA-N

SMILES

CCCC(=NNC(=O)C1=CSC(=C1C)C)C2=CC=C(S2)Cl

Isomeric SMILES

CCC/C(=N\NC(=O)C1=CSC(=C1C)C)/C2=CC=C(S2)Cl

Canonical SMILES

CCCC(=NNC(=O)C1=CSC(=C1C)C)C2=CC=C(S2)Cl

Origin of Product

United States

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